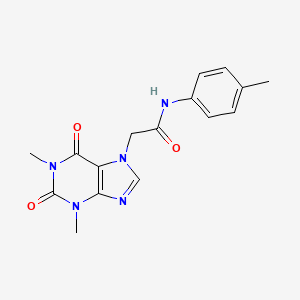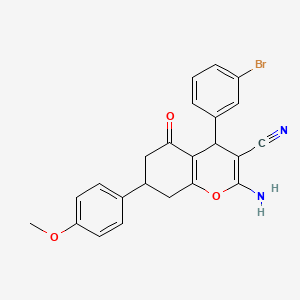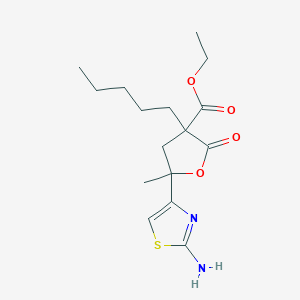![molecular formula C16H23NO2S B11651474 S-methyl {[1-(4-hydroxybenzyl)cyclohexyl]amino}ethanethioate](/img/structure/B11651474.png)
S-methyl {[1-(4-hydroxybenzyl)cyclohexyl]amino}ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}AMINO)-1-(METHYLSULFANYL)ETHAN-1-ONE is a complex organic compound with a unique structure that combines a hydroxyl group, a cyclohexyl group, and a methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}AMINO)-1-(METHYLSULFANYL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acylation of cyclohexylamine with 4-hydroxybenzyl chloride, followed by the introduction of the methylsulfanyl group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-({1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}AMINO)-1-(METHYLSULFANYL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methylsulfanyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the methylsulfanyl group may result in a halogenated derivative.
Aplicaciones Científicas De Investigación
2-({1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}AMINO)-1-(METHYLSULFANYL)ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-({1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}AMINO)-1-(METHYLSULFANYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds with biological molecules, while the cyclohexyl and methylsulfanyl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Hydroxyphenyl)-2-(methylsulfanyl)ethanone: Similar structure but lacks the cyclohexyl group.
2-(4-Hydroxyphenyl)-1-(methylsulfanyl)ethanamine: Similar structure but lacks the cyclohexyl group and has an amine group instead of a ketone.
Uniqueness
The presence of the cyclohexyl group in 2-({1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}AMINO)-1-(METHYLSULFANYL)ETHAN-1-ONE provides unique steric and electronic properties that differentiate it from similar compounds
Propiedades
Fórmula molecular |
C16H23NO2S |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
S-methyl 2-[[1-[(4-hydroxyphenyl)methyl]cyclohexyl]amino]ethanethioate |
InChI |
InChI=1S/C16H23NO2S/c1-20-15(19)12-17-16(9-3-2-4-10-16)11-13-5-7-14(18)8-6-13/h5-8,17-18H,2-4,9-12H2,1H3 |
Clave InChI |
TUSUUYOOUVTPAG-UHFFFAOYSA-N |
SMILES canónico |
CSC(=O)CNC1(CCCCC1)CC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethoxyphenyl)amino]methylidene]propanamide](/img/structure/B11651396.png)

![(6Z)-6-(3-bromo-5-ethoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651406.png)
![Propyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B11651407.png)
![N-[(Z)-[(6-ethoxy-4-methylquinazolin-2-yl)amino]{[(4-methylphenyl)carbonyl]amino}methylidene]-4-methylbenzamide](/img/structure/B11651413.png)
![(5E)-5-{3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651414.png)

![7-[(4-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one](/img/structure/B11651425.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11651430.png)
![2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11651436.png)

![2-ethoxyethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11651447.png)
![2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11651449.png)
